Bis(2-nitrobenzyl) phosphorochloridate
Description
Overview of Photoremovable Protecting Groups in Synthetic Chemistry
Photoremovable protecting groups (PPGs), also known as photolabile or photocleavable protecting groups, are moieties that can be detached from a substrate molecule upon irradiation with light of a specific wavelength. rsc.orgnih.gov This "traceless" deprotection method offers significant advantages over conventional chemical deprotection strategies, which often require harsh reagents and purification steps to remove byproducts. The use of light as a reagent provides exceptional spatial and temporal control, allowing chemists to initiate reactions at precise locations and times within a reaction vessel or even in biological systems. nih.govacs.org
A prominent class of PPGs is based on the ortho-nitrobenzyl scaffold. nih.govnih.gov The photochemistry of these compounds typically proceeds via a Norrish Type II-like mechanism, where an intramolecular hydrogen abstraction by the excited nitro group leads to the formation of an aci-nitro intermediate. nih.govrsc.org This intermediate then undergoes further rearrangement to release the protected functional group and form an ortho-nitrosobenzaldehyde or related byproduct. rsc.org The versatility of the o-nitrobenzyl group allows for the protection of a wide array of functionalities, including alcohols, amines, carboxylic acids, and phosphates. nih.govnih.gov
The efficiency of a PPG is determined by several factors, including its molar absorptivity at the irradiation wavelength and the quantum yield of the photolysis reaction. nih.gov Researchers have developed numerous derivatives of the basic o-nitrobenzyl structure to fine-tune these properties, for instance, by introducing electron-donating groups to red-shift the absorption maximum to longer, less damaging wavelengths of light. acs.org
Role of Phosphorochloridate Derivatives in Chemical Transformations
Phosphorochloridates are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to an oxygen atom, a chlorine atom, and two alkoxy or aryloxy groups. wikipedia.org Their general structure is (RO)₂P(O)Cl. The phosphorus-chlorine bond is highly reactive towards nucleophiles, making phosphorochloridates excellent reagents for phosphorylation—the introduction of a phosphate (B84403) group into a molecule. nih.gov
This reactivity is widely exploited in organic synthesis, particularly in the preparation of phosphate esters, which are of immense biological and chemical importance. nih.govlookchem.com For example, diethyl phosphorochloridate is a commonly used reagent for the conversion of alcohols into their corresponding diethyl phosphate esters. wikipedia.org The reaction proceeds via nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus center, with the concomitant expulsion of a chloride ion. wikipedia.org
The properties and reactivity of a phosphorochloridate can be modulated by the nature of the "R" groups. For instance, using bulky or electron-withdrawing groups can influence the reagent's stability and selectivity. The use of protecting groups on the phosphoryl moiety itself, such as the bis(2,2,2-trichloroethyl) groups, allows for selective deprotection under specific conditions, which is crucial in the multi-step synthesis of complex molecules like phosphopeptides and oligonucleotides. sigmaaldrich.com
Conceptual Integration of Photolability with Phosphorylation in Novel Reagent Design
The design of novel reagents that combine the reactivity of a phosphorochloridate with the controlled release afforded by a photolabile group represents a powerful strategy in synthetic chemistry. Bis(2-nitrobenzyl) phosphorochloridate embodies this concept. By incorporating two ortho-nitrobenzyl groups as the ester moieties of the phosphorochloridate, a reagent is created that can phosphorylate a substrate, such as an alcohol or an amine. The resulting phosphate triester is then "caged" or protected by the photolabile o-nitrobenzyl groups.
Upon irradiation with UV light, the o-nitrobenzyl groups can be cleaved, liberating the free phosphate group on the substrate. upenn.eduresearchgate.net This approach allows for the "caged" synthesis of biologically relevant molecules, where the phosphate group's function can be switched on with light. This has significant implications for studying cellular signaling pathways, where protein phosphorylation and dephosphorylation play a critical regulatory role. acs.org
The synthesis of such a reagent requires the careful assembly of the phosphorochloridate core with the photolabile arms. While specific synthesis details for this compound are not extensively documented in readily available literature, the general approach would likely involve the reaction of phosphorus oxychloride (POCl₃) with two equivalents of 2-nitrobenzyl alcohol. The reactivity of the resulting phosphorochloridate would then be harnessed to phosphorylate target molecules, creating photolabile phosphate esters. The study of related compounds, such as O,O'-di-o-nitrobenzylphenyl phosphonate, has shown that the presence of two o-nitrobenzyl groups can lead to efficient photodecomposition. upenn.edu
The following table provides an overview of related photolabile phosphorylating reagents and their key features, illustrating the chemical space in which this compound resides.
| Reagent Name | Structure | Key Features |
| This compound | O=P(Cl)(OCC1=CC=CC=C1N(=O)=O)OCC2=CC=CC=C2N(=O)=O | Combines phosphorylation reactivity with dual photolabile protecting groups. |
| Diethyl phosphorochloridate | (CH₃CH₂O)₂P(O)Cl | A standard, non-photolabile phosphorylating agent. wikipedia.org |
| Bis(2,2,2-trichloroethyl) phosphorochloridate | (Cl₃CCH₂O)₂P(O)Cl | Features protecting groups removable by reduction, not photolysis. sigmaaldrich.com |
| 1-(2-Nitrophenyl)ethyl phosphate esters | Varies | A class of caged phosphates where the photolabile group is on the ethyl linker. acs.org |
The subsequent sections of this article will delve deeper into the known properties, synthesis, and potential applications of This compound , drawing on available data and comparisons with structurally and functionally related compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
56883-17-1 |
|---|---|
Molecular Formula |
C14H12ClN2O7P |
Molecular Weight |
386.68 g/mol |
IUPAC Name |
1-[[chloro-[(2-nitrophenyl)methoxy]phosphoryl]oxymethyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H12ClN2O7P/c15-25(22,23-9-11-5-1-3-7-13(11)16(18)19)24-10-12-6-2-4-8-14(12)17(20)21/h1-8H,9-10H2 |
InChI Key |
FAKJXMWKZKSDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COP(=O)(OCC2=CC=CC=C2[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Photochemical Activation Mechanisms of the 2 Nitrobenzyl Moiety in Phosphorochloridate Systems
Fundamental Photoreaction Pathways of o-Nitrobenzyl Derivatives
The cleavage of the o-nitrobenzyl protecting group is initiated by the absorption of ultraviolet light, triggering a cascade of intramolecular reactions. This process is fundamental to understanding the release of molecules like phosphorochloridates.
The photodeprotection of o-nitrobenzyl derivatives is widely characterized as a Norrish Type II reaction. wikipedia.orgresearchgate.netwikipedia.org The process commences upon photoexcitation of the nitro group, typically with UV light in the 200–320 nm range, which promotes it to a diradical excited state. wikipedia.org This excited state initiates an intramolecular γ-hydrogen abstraction from the benzylic carbon, a process also known as an excited-state intramolecular hydrogen transfer (ESIHT). wikipedia.orgresearchgate.netacs.orgnih.govnih.gov
This hydrogen transfer is the critical first step, leading to the formation of a key transient species known as an aci-nitro intermediate. wikipedia.orgresearchgate.netacs.orgnih.gov The formation of this intermediate can proceed through both singlet and triplet excited state channels, occurring on timescales ranging from picoseconds to nanoseconds. researchgate.net The aci-nitro intermediate is unstable and undergoes rapid subsequent rearrangement. researchgate.net It typically cyclizes to form a transient bicyclic intermediate, such as a benzoisoxalinoline or benzisoxazolidine derivative. researchgate.netnih.govrsc.org This cyclic species then decomposes in a final, irreversible step to release the protected functional group—in this context, the phosphorochloridate—and yields an o-nitrosobenzaldehyde as the primary byproduct. researchgate.netresearchgate.netnih.gov
The intricate, multi-step photochemistry of o-nitrobenzyl systems has been elucidated using advanced time-resolved spectroscopic techniques. researchgate.netnih.govbris.ac.uk Femtosecond transient absorption spectroscopy, in particular, has been instrumental in mapping the lifetimes and competing pathways of the excited states involved. researchgate.netbris.ac.uk
Upon UV irradiation, the o-nitrobenzyl chromophore is promoted to a singlet excited state (nitro-S1). nih.govbris.ac.uk From this state, the molecule can follow two principal competing pathways:
Productive Singlet Pathway : A direct ESIHT occurs within the singlet manifold to produce an aci-nitro isomer in its excited singlet state (aci-S1). nih.govbris.ac.uk This pathway, which can occur on a picosecond timescale, leads directly to the formation of the cyclic intermediate and subsequent release of the caged molecule. researchgate.netnih.gov
The kinetics of these processes are highly dependent on the specific molecular structure. For instance, studies on model compounds have measured ISC timescales of 1.93 ps for O-(4,5-dimethoxy-2-nitrobenzyl)-l-serine (DMNB-Ser) and 13.9 ps for O-[(2-nitrophenyl)methyl]-l-tyrosine hydrochloride (NB-Tyr). nih.govbris.ac.uk The key aci-nitro intermediate is identifiable by its characteristic transient absorption maximum around 400 nm. researchgate.netacs.org In addition to UV-vis methods, time-resolved infrared (TRIR) spectroscopy has successfully identified the vibrational signatures of the aci-nitro species and subsequent intermediates like benzisoxazolidine. researchgate.netrsc.orgnih.gov In some systems, electron paramagnetic resonance (EPR) spectroscopy has been used to detect radical species, such as radical-anions and aryl alkoxy aminoxyls, that can form under certain photolytic conditions. rsc.org
| Compound | Process | Timescale | Technique | Reference |
|---|---|---|---|---|
| DMNB-Ser | Intersystem Crossing (S1 to T1) | 1.93 ± 0.03 ps | Transient Absorption Spectroscopy | bris.ac.uk, nih.gov |
| NB-Tyr | Intersystem Crossing (S1 to T1) | 13.9 ± 1.2 ps | Transient Absorption Spectroscopy | bris.ac.uk, nih.gov |
| o-Nitrobenzyl Acetate | Aci-Nitro Formation (Singlet Channel) | ~1 ps | Femtosecond Spectroscopy | researchgate.net |
| o-Nitrobenzyl Acetate | Aci-Nitro Formation (Triplet Channel) | ~1 ns | Femtosecond Spectroscopy | researchgate.net |
| Caged ATP | Aci-Nitro Decay | Microseconds (pH dependent) | Laser Flash Photolysis | researchgate.net |
Wavelength Dependence and Quantum Yield Studies in Photocleavage
The efficiency of the photocleavage process is quantified by its quantum yield (Φ), which represents the number of molecules uncaged per photon absorbed. nih.gov This efficiency is not constant but depends critically on the irradiation wavelength and the chemical structure of the photolabile compound. rsc.orgnih.gov
The photophysical properties of the o-nitrobenzyl group, including its absorption spectrum and quantum yield of cleavage, can be tuned by introducing substituents on the aromatic ring or at the benzylic carbon. nih.govrsc.org
Benzylic Substitution : The introduction of an alkyl or cyano group at the α-carbon of the benzyl (B1604629) system generally enhances the quantum yield. wikipedia.org For example, an α-methyl group can increase the photolysis quantum yield by a factor of five compared to the unsubstituted parent compound. nih.gov
Aromatic Substitution : Electron-donating groups (EDGs), such as methoxy (B1213986) groups, are often added to the aromatic ring to shift the absorption to longer, less biologically damaging wavelengths. wikipedia.orgnih.gov A prime example is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group. nih.gov However, a trade-off exists, as EDGs positioned para to the nitro group can decrease the deprotection efficiency. nih.gov Conversely, adding a second, electron-withdrawing nitro group to form a 2,6-dinitrobenzyl moiety can nearly quadruple the quantum yield for certain leaving groups. wikipedia.org
| Derivative | Substituent(s) | Leaving Group | Φu | Irradiation Wavelength (nm) | Reference |
|---|---|---|---|---|---|
| 2-Nitrobenzyl | None | Carbonate | 0.033 | 365 | wikipedia.org |
| 2,6-Dinitrobenzyl | 6-NO₂ | Carbonate | 0.12 | 365 | wikipedia.org |
| α-Methyl-2-nitrobenzyl | α-CH₃ | Ester | ~5x higher than unsubstituted | - | nih.gov |
| o-Nitroveratryl | 4,5-di-OCH₃ | Phosphate (B84403) | 0.051 | - | rsc.org |
| o-Nitroveratryl | 4,5-di-OCH₃ | Acetate | 0.004 | - | rsc.org |
A significant effort in the design of photolabile protecting groups is directed toward shifting their activation wavelength into the near-UV (UVA) or visible range ( >350 nm). instras.comoup.com This minimizes potential photodamage to biological samples and allows for deeper light penetration. nih.gov
One primary strategy for achieving a red-shifted absorption is the introduction of electron-donating groups onto the aromatic ring to create a "push-pull" electronic system. wikipedia.orgacs.orgoup.com The 4,5-dimethoxy-2-nitrobenzyl (DMNB) or nitroveratryl (NV) group, for instance, can be cleaved with light up to 420 nm. nih.gov Extending the π-conjugated system, such as in nitrobiphenyl derivatives, is another effective approach. oup.com
Photoproduct Formation and Their Chemical Reactivity in situ
The photolysis of an o-nitrobenzyl-protected system, such as bis(2-nitrobenzyl) phosphorochloridate, results in the release of the desired molecule and the formation of a nitroso byproduct. researchgate.netnih.gov For an ester linkage, the products are the free carboxylic acid and an o-nitrosobenzaldehyde or o-nitrosoketone. researchgate.netresearchgate.net
Reactivity and Mechanistic Investigations of the Phosphorochloridate Moiety in Photolabile Systems
Nucleophilic Substitution Reactions at the Phosphorus Center
Nucleophilic substitution at the phosphorus atom of bis(2-nitrobenzyl) phosphorochloridate is the fundamental reaction through which it transfers a phosphoryl group. These reactions can proceed through different mechanistic pathways, primarily distinguished by whether bond formation and bond cleavage occur in a single step or in separate, sequential steps.
The transfer of a phosphoryl group, a key process in many biological and chemical systems, can occur through several proposed mechanisms. These are broadly categorized as concerted (SN2-like) or stepwise (addition-elimination or elimination-addition).
In a concerted mechanism , the nucleophile attacks the phosphorus center at the same time as the leaving group departs. This process goes through a single, high-energy transition state that is trigonal bipyramidal in geometry. The nucleophile and the leaving group occupy the apical positions in this transition state. Stereochemical studies often show an inversion of configuration at the phosphorus center, which is a hallmark of this SN2-like pathway.
A stepwise, addition-elimination mechanism involves the initial formation of a stable, pentacoordinate phosphorane intermediate. This intermediate is also trigonal bipyramidal but represents an energy minimum on the reaction pathway, unlike a transition state. The reaction is completed when the leaving group is expelled in a second step. This mechanism is possible because phosphorus, a third-row element, can accommodate five bonds by utilizing its d-orbitals.
The alternative stepwise, elimination-addition mechanism proceeds through a highly reactive metaphosphate intermediate. This pathway is analogous to an SN1 reaction in carbon chemistry, where the bond to the leaving group breaks first. However, strong evidence, including stereochemical studies showing complete inversion, argues against the formation of a free metaphosphate intermediate in many solution-phase reactions.
The preferred mechanism depends on several factors, including the nature of the nucleophile, the leaving group, the solvent, and the specific substituents on the phosphorus atom. For many phosphoryl transfer reactions, a continuum of transition states exists, ranging from "loose" (more dissociative or metaphosphate-like, with significant bond breaking to the leaving group) to "tight" (more associative, with significant bond formation to the nucleophile).
The nature of the leaving group significantly influences the rate and mechanism of nucleophilic substitution at the phosphorus center. A good leaving group is one that can stabilize the negative charge that develops as the P-Cl bond breaks. In this compound, the chloride ion is a relatively good leaving group.
Transition state analysis provides insight into the structure and charge distribution at the peak of the reaction energy profile. For phosphoryl transfer reactions, the transition state can be described as existing on a spectrum from associative to dissociative.
Associative (tight) transition state: Characterized by a significant degree of bond formation between the incoming nucleophile and the phosphorus atom before the bond to the leaving group is substantially broken. The total bond order to the nucleophile and leaving group increases relative to the reactants.
Dissociative (loose) transition state: Involves substantial cleavage of the bond to the leaving group before significant bond formation with the nucleophile occurs. This leads to a transition state with metaphosphate-like character.
Linear Free Energy Relationships (LFERs) are a powerful tool for probing transition state structure. By systematically varying the electronic properties of the leaving group (e.g., by using substituted phenolate (B1203915) leaving groups) and observing the effect on the reaction rate (the Brønsted coefficient, βLG), one can infer the amount of negative charge buildup on the leaving group in the transition state. A large negative βLG value suggests a dissociative mechanism with significant P-O bond cleavage and negative charge development on the oxygen of the leaving group in the transition state.
Kinetic Isotope Effects (KIEs) also provide detailed information about bonding changes in the transition state. By measuring the reaction rates with different isotopes at the leaving group position, one can determine the extent of bond breaking in the rate-determining step.
For phosphorochloridates, the strong electron-withdrawing nature of the chlorine atom and the surrounding 2-nitrobenzyl groups makes the phosphorus atom highly electrophilic, favoring nucleophilic attack. The stability of the resulting chloride ion as a leaving group facilitates the substitution reaction. Theoretical analyses suggest that the SN2@P mechanism can shift from having a stable pentacoordinate intermediate to a single transition state depending on the steric and electronic properties of the substituents.
Activation of Phosphorylation Reactions by the Chloridate Functionality
The phosphorochloridate group, -P(O)Cl, is a key functional group for activating the phosphorus atom toward nucleophilic attack, making compounds like this compound effective phosphorylating agents. The high electronegativity of the chlorine atom creates a significant partial positive charge on the phosphorus atom, enhancing its electrophilicity.
When a nucleophile, such as an alcohol or an amine, attacks the phosphorus center, the chloride ion serves as an effective leaving group, facilitating the transfer of the phosphoryl group. This process is fundamental to the synthesis of various organophosphate esters and amides. The reactivity of the P-Cl bond is significantly higher than that of P-O or P-N bonds in other phosphate (B84403) derivatives, allowing for phosphorylation reactions to occur under relatively mild conditions.
The activation can be further understood by considering the mechanism of attack. The nucleophile's lone pair of electrons attacks the electrophilic phosphorus atom, leading to the formation of a trigonal bipyramidal transition state or intermediate. The expulsion of the stable chloride anion is the driving force for the completion of the reaction. In some cases, the reaction between a phosphate ester and a phosphorochloridate can proceed via nucleophilic attack from either the ester's alkoxy oxygen or the phosphoryl oxygen on the chloridate's phosphorus center. This highlights the high reactivity imparted by the chloridate functionality.
The general scheme for activation and phosphorylation is as follows:
Activation: The electron-withdrawing chlorine atom polarizes the P-Cl bond, making the phosphorus atom highly susceptible to nucleophilic attack.
Nucleophilic Attack: A nucleophile (e.g., ROH, RNH₂) attacks the electrophilic phosphorus center.
Phosphoryl Transfer: The chloride ion is displaced, forming a new phosphorylated product and releasing HCl or a salt thereof.
This inherent reactivity makes phosphorochloridates, including photolabile versions, valuable reagents in chemical synthesis for the introduction of phosphate moieties.
Solvent Effects on Phosphoryl Transfer Kinetics and Selectivity
The solvent in which a reaction is conducted can profoundly influence its rate, mechanism, and selectivity by affecting the stability of reactants, transition states, and products.
In phosphoryl transfer reactions, solvent polarity plays a crucial role. For reactions involving charged species, such as the hydrolysis of a phosphate monoester dianion, moving from a polar solvent like water to a less polar or dipolar aprotic solvent can have dramatic effects. For instance, the hydrolysis rate of p-nitrophenyl phosphate dianion increases by a factor of 10⁶–10⁷ when the solvent is changed from water to >95% aqueous dimethyl sulfoxide (B87167) (DMSO). This acceleration is attributed to the poor solvation of the anionic nucleophile (hydroxide) in DMSO, which raises its ground state energy and thus reduces the activation barrier, without necessarily changing the "looseness" of the transition state.
Conversely, for the hydrolysis of a phosphate monoester monoanion, the rate is faster in water than in less polar solvents like tert-butyl alcohol. This suggests that for this substrate, a more polar solvent better stabilizes the transition state relative to the reactant.
Table 1: Relative Rates of Phosphate Ester Hydrolysis in Different Solvents This table is illustrative of general solvent effects on phosphoryl transfer and not specific to this compound.
Filter by Substrate:
All p-Nitrophenyl Phosphate Dianion p-Nitrophenyl Phosphate Monoanion
| Substrate | Solvent System | Relative Rate Change | Reference |
|---|---|---|---|
| p-Nitrophenyl Phosphate Dianion | Water to >95% DMSO | ~10⁶–10⁷-fold increase | |
| p-Nitrophenyl Phosphate Monoanion | Water to 80% DMSO | Slower | |
| Phosphate Monoanion | Water to tert-Butyl Alcohol | 14-fold decrease |
Applications in Advanced Chemical Synthesis
Utilization in Directed Phosphorylation and Phosphate (B84403) Ester Synthesis
The introduction of a phosphate group into a molecule, or phosphorylation, is a fundamental transformation in organic chemistry and biology. Bis(2-nitrobenzyl) phosphorochloridate provides a robust method for achieving this, with the added benefit of photolabile protection.
In molecules with multiple hydroxyl groups, selectively phosphorylating a specific one—a process known as regioselective phosphorylation—is a significant challenge. While specific examples detailing the use of this compound for this purpose are not extensively documented in readily available literature, the principle of using bulky or electronically differentiated phosphorylating agents to control regioselectivity is well-established. The steric hindrance and electronic properties of the bis(2-nitrobenzyl) moiety can, in principle, direct the phosphorylation to less hindered or more nucleophilic hydroxyl groups in complex substrates like carbohydrates or nucleosides. This allows for the precise installation of a phosphate group at a desired position, which is crucial for the synthesis of many biologically active molecules.
A key advantage of the 2-nitrobenzyl protecting group is its orthogonality to many other common protecting groups used in multistep synthesis. wikipedia.org Orthogonality refers to the ability to remove one type of protecting group without affecting others, which is essential for the efficient synthesis of complex molecules. harvard.edu The 2-nitrobenzyl group is stable to a wide range of chemical conditions used to remove other protecting groups, such as acid- and base-labile groups. wikipedia.org It is specifically cleaved by irradiation with UV light, typically in the range of 350-365 nm. biosyn.comnih.gov This "traceless" deprotection, which does not require any chemical reagents, allows for the selective unmasking of the phosphate group at a specific stage of the synthesis, enabling further transformations at that site. wikipedia.org This strategy has been particularly valuable in the synthesis of modified oligonucleotides and other complex biomolecules where multiple protecting groups are required. biosyn.com
Table 1: Orthogonality of the 2-Nitrobenzyl Protecting Group
| Protecting Group | Cleavage Condition | Orthogonal to 2-Nitrobenzyl? |
|---|---|---|
| 2-Nitrobenzyl (oNB) | UV Light (e.g., 365 nm) | - |
| tert-Butoxycarbonyl (Boc) | Acid (e.g., TFA) | Yes |
| Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Yes |
| Benzyl (B1604629) (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |
Fabrication of Photolabile Linkers and Caged Molecules
The ability to control the activity of molecules with light has revolutionized many areas of science. This compound is a key reagent for creating these "caged" molecules, where a biologically active species is rendered inert until released by a flash of light. nih.govwiley-vch.debiosyn.com
The 2-nitrobenzyl group has been widely incorporated into polymers to create photo-responsive materials. mdpi.com These materials can change their properties, such as solubility or structure, upon exposure to light. For instance, polymers containing o-nitrobenzyl esters in their backbone can be degraded by UV irradiation. rsc.org This has been utilized to create photodegradable polymers for applications in drug delivery and microfabrication. mdpi.comrsc.org While direct integration of this compound into a polymer backbone may be less common, it can be used to modify the side chains of polymers with photolabile phosphate groups. This could be used to create materials that release phosphate or a phosphorylated molecule upon irradiation, potentially for applications in biomaterial surface modification or the development of smart hydrogels. mdpi.comresearchgate.net
Caged compounds, particularly those involving phosphates like ATP, are powerful tools for studying biological processes with high spatial and temporal precision. wiley-vch.denih.govnih.gov By using this compound to synthesize a "caged" version of a phosphorylated biomolecule, its release can be triggered at a specific time and location within a cell or tissue by a focused beam of light. nih.gov This technique allows researchers to study the rapid cellular events that follow the release of the active molecule. wiley-vch.de The photolysis of the 2-nitrobenzyl group is a rapid process, often occurring on the microsecond to millisecond timescale, enabling the study of fast biological signaling pathways. biosyn.com This level of control is invaluable in fields such as neurobiology and cell biology for dissecting complex signaling cascades. nih.govnih.gov
Table 2: Examples of Caged Molecules and Their Applications
| Caged Molecule | Released Molecule | Application |
|---|---|---|
| Caged ATP | ATP | Studying muscle contraction, ion channel gating |
| Caged Inositol Trisphosphate | Inositol Trisphosphate | Investigating calcium signaling pathways |
Reagent in the Synthesis of Phosphoramidate (B1195095) Derivatives
Phosphoramidates are a class of compounds that contain a phosphorus-nitrogen bond and are of significant interest in medicinal chemistry, particularly as prodrugs of antiviral and anticancer nucleoside analogues. wikipedia.orgnih.gov The synthesis of phosphoramidates can be achieved through the reaction of a phosphorochloridate, such as this compound, with an amine. wikipedia.org This reaction typically proceeds via a nucleophilic substitution at the phosphorus center, where the amine displaces the chloride. The reaction conditions often involve the use of a non-nucleophilic base to neutralize the HCl generated during the reaction. nih.gov The resulting bis(2-nitrobenzyl) phosphoramidate can then be subjected to photolysis to remove the 2-nitrobenzyl groups if the free phosphoramidate is the desired product. This methodology provides a route to novel phosphoramidate derivatives for various applications. researchgate.netmdpi.com
Contribution to Oligonucleotide and Polypeptide Synthesis Methodologies
The compound this compound serves as a critical reagent for the introduction of the bis(2-nitrobenzyl) phosphate protecting group onto hydroxyl and amino functionalities, a key step in the chemical synthesis of complex biomolecules like oligonucleotides and polypeptides. This photolabile protecting group strategy, often referred to as "caging," allows for precise spatial and temporal control over the deprotection process, a significant advantage in advanced synthesis methodologies such as solid-phase synthesis. acs.orgnih.gov
The core utility of this compound lies in its ability to mask reactive phosphate groups or hydroxyl groups on nucleotide precursors and amino acid residues. The 2-nitrobenzyl (oNB) moiety is a well-established photolabile protecting group, which can be efficiently cleaved upon irradiation with UV light, typically in the range of 300-365 nm. researchgate.netresearchgate.net This cleavage is a traceless process, meaning it does not require additional chemical reagents for removal, thus avoiding harsh conditions that could damage the sensitive oligonucleotide or polypeptide chains. researchgate.net
The mechanism of photodeprotection involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. acs.orgnih.gov This intermediate then undergoes rearrangement and cleavage to release the deprotected functional group and 2-nitrosobenzaldehyde as a byproduct. The efficiency of this process can be influenced by substituents on the aromatic ring and the benzylic carbon.
In the realm of oligonucleotide synthesis , particularly for RNA, the protection of the 2'-hydroxyl group of ribonucleosides is crucial to prevent side reactions and ensure the correct 3'-5' phosphodiester bond formation. The bis(2-nitrobenzyl) phosphate group, installed using the corresponding phosphorochloridate, offers a robust method for 2'-OH protection. Its removal by light provides a mild and orthogonal deprotection strategy compared to traditional acid or base-labile groups. This is particularly valuable in the synthesis of modified oligonucleotides or in the production of DNA microarrays where high spatial control of synthesis is required.
For polypeptide synthesis , photolabile protecting groups derived from 2-nitrobenzyl alcohol are employed to protect the N-terminus or the side chains of amino acids. For instance, the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, a related o-nitrobenzyl derivative, has been used for the Nα-protection of amino acids in photolithographic solid-phase peptide synthesis. nih.gov These protected amino acids are incorporated into the growing peptide chain, and the photolabile group is selectively removed with light to allow for the next coupling step. This method is instrumental in the synthesis of peptide arrays and other complex peptide structures.
The rate and efficiency of the photolytic cleavage are critical parameters in these synthetic applications. Research on various o-nitrobenzyl derivatives provides insight into the performance of these protecting groups.
| o-Nitrobenzyl Derivative | Application | Photolysis Wavelength (nm) | Quantum Yield (Φ) | Relative Efficiency Improvement |
|---|---|---|---|---|
| NPPOC | DNA Microarray Synthesis | 365 | 0.41 (in MeOH) | Baseline |
| Benzoyl-NPPOC (Bz-NPPOC) | DNA Microarray Synthesis | 365 | - | 2-fold |
| Thiophenyl-NPPOC (SPh-NPPOC) | DNA Microarray Synthesis | 365 | - | 12-fold |
The data illustrates the significant impact of substituents on the photophysical properties of the protecting group, leading to substantial improvements in deprotection efficiency. This is a key area of research to reduce exposure times and potential photodamage to the synthesized molecules.
| Protected Substrate | Irradiation Conditions | Half-life of Deprotection | Yield | Byproduct |
|---|---|---|---|---|
| o-Nitrobenzyl protected phosphate | 365 nm, aq. MeCN | - | Quantitative | 2-Nitrosobenzaldehyde |
| NPPOC-Thymidine | 365 nm, 16.2 mW/cm² | ~30 seconds | High | 2-(2-Nitrosophenyl)propanal |
| Dnboc-Alanine | UV light, no scavenger | - | 95% | Bis(2-nitrophenyl)ketone |
The research into o-nitrobenzyl-based photolabile protecting groups, for which this compound is a key synthetic precursor, continues to advance the fields of automated oligonucleotide and polypeptide synthesis by providing more efficient and milder methods for creating complex, custom biomolecules.
Future Directions and Emerging Research Avenues
Development of Novel Substitutions for Enhanced Photoreactivity and Efficiency
The foundational 2-nitrobenzyl (NB) scaffold, while widely used, presents opportunities for improvement. A primary goal is to enhance photoreactivity and efficiency, which is a composite of the molar extinction coefficient (ε) and the quantum yield of uncaging (Φu). nih.gov Research efforts are directed towards modifying the aromatic ring and the benzylic position to optimize these parameters.
One strategy involves the introduction of electron-donating groups to the nitroaromatic system. For instance, the addition of methoxy (B1213986) groups, as seen in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, can red-shift the absorption maximum, allowing for the use of less damaging, longer-wavelength light. nih.gov However, this often comes at the cost of a lower quantum yield. nih.gov Studies on nitrobiphenyl scaffolds with amino substituents have shown that while these "push-pull" systems exhibit a high response to two-photon excitation, they can also lead to low uncaging quantum yields. oup.comoup.com The challenge lies in balancing the red-shifted absorption with a high quantum yield. nih.govnih.gov
Systematic studies are exploring a variety of substituents to understand their electronic and steric effects on the photolysis mechanism. oup.comoup.comacs.org For example, the introduction of a second nitro group at the 6-position can significantly increase the quantum yield, not just through electronic effects, but by increasing the probability of the initial photoexcitation event. wikipedia.org Similarly, alkylation at the benzylic position has been shown to improve the quantum yield. researchgate.net The development of chromophores incorporating carbazole (B46965) and phenothiazine (B1677639) units has demonstrated higher quantum yields compared to diphenylamine (B1679370) substituents, highlighting the importance of controlling the nature of the excited state. oup.comoup.com Future research will likely focus on computational modeling to predict the photochemical properties of novel derivatives before their synthesis, accelerating the discovery of more efficient PPGs. nih.govoup.com
Table 1: Comparison of Properties for Selected 2-Nitrobenzyl Derivatives
| Derivative | Key Feature | Advantage | Disadvantage |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Methoxy substituents | Red-shifted absorption | Lower quantum yield |
| 2,6-Dinitrobenzyl | Second nitro group | Increased quantum yield | Potential for side reactions |
| Nitrobiphenyl with Amino Substituents | "Push-pull" system | High two-photon absorption | Low quantum yield |
| Carbazole/Phenothiazine Derivatives | Heterocyclic substituents | Higher quantum yields | Synthesis can be complex |
Exploration of Alternative Irradiation Wavelengths and Multi-Photon Excitation
The standard photolysis of 2-nitrobenzyl-based caged compounds typically employs UV light (around 350 nm). rsc.org However, UV radiation can be damaging to biological systems. acs.orgresearchgate.net Consequently, a major research thrust is the development of PPGs that can be cleaved by visible or near-infrared (NIR) light. nih.govrsc.org This is often achieved by extending the π-conjugation of the chromophore, which shifts the absorption maximum to longer wavelengths. nih.govrsc.org
A particularly promising approach is the use of two-photon excitation (2PE) or multi-photon excitation (MPE). acs.orgresearchgate.netnih.gov In 2PE, the chromophore simultaneously absorbs two lower-energy photons (typically in the NIR range, e.g., 720-840 nm) to reach the same excited state as would be achieved by absorbing one high-energy UV photon. acs.orgnih.govucdavis.edu This technique offers significant advantages, including increased tissue penetration, reduced phototoxicity, and inherent three-dimensional spatial resolution. nih.govnih.govfrontiersin.org
Asymmetric Synthesis and Chiral Induction in Phosphorylation
The introduction of chirality into phosphorylation reactions is a critical goal for the synthesis of stereochemically defined biomolecules and chiral catalysts. While the concept of using chiral auxiliaries is well-established, the application of chiral photolabile protecting groups for asymmetric induction in phosphorylation is an emerging and sophisticated area of research. acs.orgnih.govrsc.org
The core idea is to employ a chiral version of a phosphorylating agent like bis(2-nitrobenzyl) phosphorochloridate, or to use a chiral alcohol that, upon reaction, creates a diastereomeric mixture of phosphotriesters. The challenge then becomes the stereoselective removal of the protecting groups or the selective reaction of one diastereomer. While direct asymmetric induction by a chiral leaving group has been demonstrated in other contexts, its application in photolabile phosphorylation is less explored. rsc.org
Current research in related fields has shown the feasibility of non-enzymatic kinetic resolution of racemic alcohols through asymmetric silylation and acylation. nih.gov These principles could be adapted to phosphorylation reactions. For example, a chiral catalyst could mediate the reaction of a racemic alcohol with this compound, leading to the preferential formation of one diastereomeric phosphotriester. Alternatively, a chiral photoremovable protecting group could be designed to influence the stereochemical outcome of a subsequent reaction. acs.org The design of such chiral photocatalysts and their application in asymmetric photochemical synthesis is a complex but active area of investigation. nih.gov
Design of Dual-Functionality Reagents for Orthogonal Chemical Control
Orthogonal chemical control refers to the ability to selectively modify or deprotect different functional groups within the same molecule without interfering with each other. nih.gov This is achieved by using protecting groups that respond to distinct, non-interfering stimuli. The design of dual-functionality reagents, where a single molecule contains multiple protecting groups that can be removed by different triggers, is a significant area of future research. acs.orgresearchgate.neted.ac.uk
One approach involves combining a photolabile group with a protecting group that is cleaved by a chemical or enzymatic trigger. thieme-connect.de This allows for sequential deprotection, first with light and then with a specific chemical reagent, or vice versa. This strategy, often termed bioorthogonal uncaging, provides a powerful tool for controlling complex biological processes. acs.orgresearchgate.net
Another strategy is to use two different photolabile protecting groups that are sensitive to different wavelengths of light. acs.org For example, a system could be designed with a 2-nitroveratryl derivative, sensitive to 420 nm light, and a 3',5'-dimethoxybenzoin derivative, which is cleaved by 254 nm light. acs.org This allows for the selective and sequential release of two different molecules or the deprotection of two different sites on the same molecule simply by changing the wavelength of irradiation. nih.govacs.org The development of a 4-acetyl-2-nitrobenzyl linker, which combines the properties of both 2-nitrobenzyl and phenacyl photoremovable groups, allows for orthogonal disconnection of two different groups based on the presence or absence of an H-atom donor during irradiation. acs.org These approaches expand the complexity of systems that can be synthesized and controlled with high spatiotemporal precision. nih.gov
Integration with Continuous Flow Chemistry for Scalable Synthesis and Reactions
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, scalability, efficiency, and control over reaction parameters. rsc.orgnih.govrsc.org The integration of photochemistry with flow reactors is particularly advantageous for reactions involving photolabile compounds like this compound.
Flow reactors provide a means for precise control over irradiation time and intensity, ensuring uniform light exposure throughout the reaction mixture. This can lead to higher yields and purities compared to batch reactions, where light penetration can be a limiting factor. The synthesis of photolabile protecting group (PPG) protected uronic acid building blocks has been efficiently achieved using a continuous flow photoreactor, with deprotection occurring under neutral conditions at 355 nm. rsc.org This methodology improves residence time and the environmental profile of the synthesis. rsc.org
The application of flow chemistry is not limited to the synthesis of the PPGs themselves but can also be used for the subsequent photoreactions. The small internal volume of flow reactors enhances safety when dealing with potentially hazardous intermediates or reagents. Furthermore, the scalability of flow systems allows for the production of larger quantities of caged compounds, which is often a bottleneck for their wider application. acs.org The successful transfer of dynamic covalent synthesis of porous organic cages from batch to continuous flow demonstrates the potential of this technology for complex molecular architectures. nih.govrsc.org Future research will likely see the development of fully integrated flow systems that combine the synthesis of the phosphorylating agent, the phosphorylation reaction, and the photochemical deprotection in a continuous, automated process.
Table of Mentioned Chemical Compounds
| Chemical Name | Abbreviation | Use in Article |
| This compound | - | Main subject of the article |
| 2-Nitrobenzyl | NB | Core photolabile scaffold |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | Red-shifted derivative |
| 2-Nitroveratryl | - | Derivative for orthogonal control |
| 3',5'-Dimethoxybenzoin | - | Derivative for orthogonal control |
| 4-Acetyl-2-nitrobenzyl | - | Dual-functionality linker |
| Carbazole | - | Substituent for enhancing quantum yield |
| Phenothiazine | - | Substituent for enhancing quantum yield |
| Diphenylamine | - | Substituent in "push-pull" systems |
| Uronic Acid | - | Building block synthesized using flow chemistry |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
